

# fumonisin B2 cytotoxicity and carcinogenicity studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fumonisin B2

CAS No.: 116355-84-1

Cat. No.: S528547

Get Quote

## Fundamental Toxicology of Fumonisin B2

Table 1: Basic Toxicological Profile of Fumonisin B2

| Toxicological Aspect                       | Description                                                                  |
|--------------------------------------------|------------------------------------------------------------------------------|
| IARC Classification                        | Group 2B (Possible human carcinogen) [1] [2]                                 |
| Provisional Maximum Tolerable Daily Intake | 2 µg/kg body weight (for FB1+FB2+FB3); more recent suggestion: 1.0 µg/kg [1] |
| Primary Target Organs                      | Kidney, Liver [1] [3]                                                        |

| **Major Toxic Mechanisms** | 1. Inhibition of ceramide synthase [4] [3] 2. Induction of oxidative stress [1] 3. Disruption of sphingolipid metabolism [4] [5] 4. Induction of mitochondrial stress and mitophagy [1] |

## Cytotoxicity of Fumonisin B2: Mechanisms & Experimental Data

**Fumonisin B2** induces cell damage through several interconnected pathways, with mitochondrial dysfunction being a central theme.

**Table 2: Key In Vitro Cytotoxicity Findings for Fumonisin B2**

| Cell Line / Model        | Exposure Details                                 | Key Cytotoxicity Findings                                                                             | Citation |
|--------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------|----------|
| Human Kidney (Hek293)    | 317.4 $\mu$ M for 24h (IC <sub>50</sub> )        | Significant reduction in ATP production; Increased ROS and mitochondrial membrane depolarization.     | [1]      |
| Human Kidney (Hek293)    | 317.4 $\mu$ M for 24h                            | Increased protein expression of mitochondrial stress marker HSP60; Suppressed SIRT3 mRNA and protein. | [1]      |
| Human Kidney (Hek293)    | 317.4 $\mu$ M for 24h                            | Promoted mitophagy via upregulation of pNrf2, PINK1, and p62 protein expression; Suppressed miR-27b.  | [1]      |
| Primary Rat Hepatocytes  | ~1000 $\mu$ M (CD <sub>50</sub> for LDH release) | FB2 exhibited a higher cytotoxic effect than FB1.                                                     | [6]      |
| Broiler Chicks (in vivo) | Feed with 14-94 ppm FB2 for 21 days              | Reduced lymphocyte viability (MTT assay); Induced erythrocytic abnormalities.                         | [7]      |

The following diagram illustrates the core molecular mechanism of FB2 cytotoxicity, particularly its disruption of sphingolipid metabolism, which initiates a cascade of cellular stress events.



[Click to download full resolution via product page](#)

*Core mechanism of FB2 cytotoxicity via sphingolipid disruption*

Beyond sphingolipid disruption, FB2 triggers a specific sequence of events leading to mitochondrial degradation (mitophagy), as detailed in the following experimental workflow.

**Table 3: Experimental Workflow for Assessing FB2-Induced Mitophagy**

| Experimental Stage                  | Protocol / Assay Description                                                                            | Key Outcome Measures                |
|-------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------|
| <b>1. Cell Culture &amp; Dosing</b> | Human Embryonic Kidney (Hek293) cells exposed to FB2 (e.g., IC <sub>50</sub> of 317.4 μM) for 24 hours. | Cell viability dose-response curve. |

**| 2. Mitochondrial Function Assessment | - ATP Quantification:** Luminometry.

- **ROS Production:** H<sub>2</sub>DCFDA fluorescence probe.
- **Membrane Depolarization:** JC-1 dye (flow cytometry). | Decreased ATP; Increased ROS; Loss of membrane potential. | **3. Protein Expression Analysis | Western Blot:**
- Mitochondrial Stress: HSP60, SIRT3, LONP1.
- Mitophagy Activation: pNrf2, PINK1, p62. | Increased HSP60, pNrf2, PINK1, p62; Decreased SIRT3. | **4. Gene Expression Analysis | Quantitative PCR (qPCR):**
- Transcript levels of SIRT3 and PINK1.

- **microRNA Analysis:** miR-27b expression. | Increased PINK1 mRNA; Decreased SIRT3 mRNA and miR-27b. |



[Click to download full resolution via product page](#)

*FB2-induced mitophagy pathway via Nrf2 activation and miR-27b suppression*

## Carcinogenicity and In Vivo Toxicity Assessment

While FB2 is less studied than FB1, existing evidence provides insights into its carcinogenic potential.

**Table 4: Summary of Carcinogenicity and In Vivo Findings for Fumonisin B2**

| Model System                     | Exposure Regimen                                        | Key Findings on Carcinogenicity & Toxicity                                                                                                                       | Citation |
|----------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Rat Liver Model                  | Fed at 1000 mg/kg diet for 21 days                      | <b>Did not initiate</b> cancer under the test conditions. The study confirmed that the parent fumonisin B structure is necessary for cancer-initiating activity. | [6]      |
| Broiler Chicks                   | Feed with 14-94 ppm FB2 (with other toxins) for 21 days | Induced lymphocyte cytotoxicity and abnormalities in red blood cells (poikilocytes).                                                                             | [7]      |
| Ducks & Turkeys (Toxicokinetics) | Intravenous (1 mg/kg BW); Oral (10 mg/kg BW)            | Rapid elimination (half-life: 12.4 min in turkeys, 32 min in ducks). Very low oral bioavailability.                                                              | [8]      |

## Key Experimental Protocols for Researchers

### 1. Protocol for In Vitro Cytotoxicity (MTT) Assay

- **Cell Line:** Broiler chick peripheral blood lymphocytes [7] or Hek293 cells [1].
- **Dosing:** Prepare serial dilutions of purified FB2 in culture medium.
- **Exposure Time:** 24 hours is common for acute assessment [1].
- **Viability Measurement:** Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to wells. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan. Dissolve the formazan crystals and measure the absorbance at 570 nm [7].
- **Data Analysis:** Calculate cell viability as a percentage of the control and determine the IC<sub>50</sub> value using non-linear regression [1].

### 2. Protocol for Fumonisin B2 Extraction and Analysis by UPLC-MS/MS

- **Extraction:** Homogenize sample (e.g., 4 g cultured material) with 20 mL of acetonitrile-water (50:50, v/v). Extract for 60 min on an orbital shaker (200 rpm) followed by sonication for 1 h [9].
- **Centrifugation:** Centrifuge at 10,000 rpm for 15 min [9].
- **Dilution & Filtration:** Dilute 0.25 mL supernatant with 0.75 mL acetonitrile—0.2% formic acid in water (25:75, v/v). Centrifuge again and filter through 0.45 µm PTFE filters [9].
- **Analysis:** Analyze the filtrate by UPLC-MS/MS. This method is suitable for simultaneous detection of FB1, FB2, and FB3 [9].

## Current Research Gaps and Future Directions

Despite progress, several knowledge gaps remain in FB2 research [1] [2]:

- **Relative Potency:** Detailed comparative studies on the cytotoxic and carcinogenic potency of FB2 versus the more well-characterized FB1 are needed.
- **In Vivo Carcinogenicity:** More comprehensive long-term in vivo carcinogenicity studies are required.
- **Mechanistic Details:** The precise molecular switches that determine whether FB2 exposure leads to apoptosis, autophagic survival, or neoplastic transformation are not fully understood.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fumonisin B2 Induces Mitochondrial Stress and Mitophagy in ... [pmc.ncbi.nlm.nih.gov]
2. A Review of the Mycotoxin Family of Fumonisin, Their ... [mdpi.com]
3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
4. Toxic Mechanism and Biological Detoxification of Fumonisin [pmc.ncbi.nlm.nih.gov]
5. Fumonisin B2 - an overview [sciencedirect.com]
6. Structure-activity relationships of fumonisins in short-term... [pubmed.ncbi.nlm.nih.gov]
7. Lymphocyte cytotoxicity and erythrocytic abnormalities induced in... [link.springer.com]
8. Toxicokinetics of fumonisin B2 in ducks and turkeys [sciencedirect.com]
9. 4.4. Fumonisin Extraction and Analysis [bio-protocol.org]

To cite this document: Smolecule. [fumonisin B2 cytotoxicity and carcinogenicity studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528547#fumonisin-b2-cytotoxicity-and-carcinogenicity-studies>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)